molecular formula C22H29N3O5S B2659689 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide CAS No. 897610-76-3

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide

Cat. No.: B2659689
CAS No.: 897610-76-3
M. Wt: 447.55
InChI Key: WDOMMQJCZOOZFI-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, a sulfonyl group, and a phenoxypropanamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 4-methoxyphenylamine with ethylene oxide to form 4-(4-methoxyphenyl)piperazine.

    Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Amidation: The sulfonylated piperazine is subsequently reacted with 2-phenoxypropanoic acid or its derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors or enzymes.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide: Similar structure but lacks the sulfonyl group.

    N-(2-((4-(4-hydroxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxybutanamide: Similar structure but with a butanamide moiety instead of a propanamide moiety.

Uniqueness

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is unique due to the presence of both the sulfonyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18(30-21-6-4-3-5-7-21)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)19-8-10-20(29-2)11-9-19/h3-11,18H,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOMMQJCZOOZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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